17beta-Estradiol-2,3,4-13C3
CAS No.: 1261254-48-1
Cat. No.: VC3321083
Molecular Formula: C18H24O2
Molecular Weight: 275.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261254-48-1 |
---|---|
Molecular Formula | C18H24O2 |
Molecular Weight | 275.36 g/mol |
IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3+1,10+1,12+1 |
Standard InChI Key | VOXZDWNPVJITMN-CLMZCXLCSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=[13CH][13C](=[13CH]4)O |
SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Introduction
Chemical Structure and Properties
Molecular Structure
17beta-Estradiol-2,3,4-13C3 is an isotopically labeled variant of the natural steroid hormone 17beta-estradiol. Its chemical structure is identical to that of natural estradiol, except for the substitution of three carbon atoms with their stable isotope carbon-13 at positions 2, 3, and 4 of the steroid backbone. This strategic labeling maintains the compound's biological and chemical properties while providing a distinct mass signature that can be detected using mass spectrometry techniques.
Physical and Chemical Properties
The compound has a molecular formula of C15^13C3H24O2, indicating that three of the 18 carbon atoms in the estradiol molecule are carbon-13 isotopes . With a molecular weight of 275.37 g/mol, it is slightly heavier than unlabeled estradiol (which has a molecular weight of approximately 272.38 g/mol) due to the additional neutrons in the carbon-13 atoms .
Table 1: Physical and Chemical Properties of 17beta-Estradiol-2,3,4-13C3
Property | Value |
---|---|
Molecular Formula | C15^13C3H24O2 |
Molecular Weight | 275.37 g/mol |
Appearance | White to off-white crystalline powder |
Solubility | Sparingly soluble in water, soluble in ethanol |
Melting Point | Similar to unlabeled estradiol (178-179°C) |
Catalog Number | PA STI 089749 |
Applications in Analytical Chemistry
Use as Internal Standard
17beta-Estradiol-2,3,4-13C3 serves as an ideal internal standard for the quantification of estradiol in biological samples due to its nearly identical chemical behavior but distinct mass spectral characteristics. When added to biological samples at known concentrations, it corrects for variations in sample preparation, extraction efficiency, and instrumental response, enabling accurate quantification of endogenous or exogenous estradiol .
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, 17beta-Estradiol-2,3,4-13C3 is typically added to samples at concentrations ranging from 50-200 pg/mL, depending on the expected concentration range of the analyte . The internal standard solution is mixed with the sample before extraction to account for analyte losses during sample processing.
Mass Spectrometric Detection
The incorporation of three carbon-13 atoms creates a mass shift of +3 atomic mass units relative to unlabeled estradiol, allowing clear differentiation between the internal standard and the analyte in mass spectrometric analysis. In LC-MS/MS applications, 17beta-Estradiol-2,3,4-13C3 exhibits characteristic mass transitions of 274→148, compared to 271→145 for unlabeled estradiol .
Table 2: Mass Spectrometric Parameters for 17beta-Estradiol-2,3,4-13C3
Parameter | Value |
---|---|
Precursor Ion (m/z) | 274 |
Product Ion (m/z) | 148 |
Retention Time* | 7.28 minutes |
Mass Transition | 274→148 |
*Retention time is method-dependent and may vary based on chromatographic conditions .
Chromatographic Behavior
Despite the isotopic labeling, 17beta-Estradiol-2,3,4-13C3 exhibits nearly identical chromatographic behavior to unlabeled estradiol, with minimal isotope effects on retention time. This characteristic is advantageous for analytical methods, as it ensures that both the analyte and internal standard experience similar matrix effects and ion suppression/enhancement during analysis .
Research Applications
Metabolic Studies
The stable isotope labeling in 17beta-Estradiol-2,3,4-13C3 makes it invaluable for tracking metabolic pathways of estradiol in biological systems. When administered to in vitro or in vivo systems, researchers can differentiate between the labeled compound and endogenous estradiol, enabling precise tracking of metabolic transformations, biotransformation rates, and metabolite identification.
Environmental Analysis
17beta-Estradiol-2,3,4-13C3 plays a crucial role in environmental monitoring of estrogenic compounds in water, soil, and biological samples. As a stable isotope-labeled internal standard, it enables accurate quantification of environmental estrogens, which are considered endocrine-disrupting compounds of concern. The compound's stability and chemical similarity to unlabeled estradiol make it ideal for correcting matrix effects in complex environmental samples.
Pharmaceutical Research
Analytical Methodologies
Sample Preparation Techniques
Effective extraction and purification of estradiol from biological matrices is essential for accurate analysis. Common sample preparation methods include liquid-liquid extraction, solid-phase extraction, and protein precipitation. When using 17beta-Estradiol-2,3,4-13C3 as an internal standard, it is typically added to samples before extraction to account for procedural losses.
A validated sample preparation procedure involves adding 100 μL of internal standard solution (containing 182 pM or 50 pg/mL of 13C3-E2) to 200 μL of serum sample, followed by mixing for 45 minutes at room temperature . This step ensures complete equilibration of the internal standard with the sample matrix before extraction.
LC-MS/MS Methodology
Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for estradiol quantification using 17beta-Estradiol-2,3,4-13C3 as an internal standard. This analytical approach offers superior sensitivity, specificity, and precision compared to immunoassay-based methods.
Table 3: Typical LC-MS/MS Parameters for 17beta-Estradiol-2,3,4-13C3 Analysis
Parameter | Specification |
---|---|
Column | C18 reversed-phase (typically 50-150 mm × 2.1 mm, 1.7-3.5 μm) |
Mobile Phase | Water and methanol/acetonitrile with modifiers |
Detection Mode | Multiple Reaction Monitoring (MRM) |
Monitored Transitions | 274→148 (13C3-E2), 271→145 (unlabeled E2) |
Run Time | Approximately 10-15 minutes |
Limit of Detection | Typically 0.5-5 pg/mL (method-dependent) |
Method Validation Parameters
Analytical methods employing 17beta-Estradiol-2,3,4-13C3 must undergo rigorous validation to ensure reliability. Key validation parameters include:
-
Specificity: Absence of interfering peaks at the retention times of estradiol and the internal standard
-
Linearity: Typically evaluated over concentrations ranging from 0.37 to 3670 pM (0.1 to 1000 pg/mL)
-
Precision: Methods typically achieve coefficient of variation (CV) values of less than 10% at physiologically relevant concentrations
-
Accuracy: Evaluated using certified reference materials or recovery experiments
-
Matrix Effects: Assessed by comparing response in neat solutions versus matrix-matched standards
Comparison with Other Isotopically Labeled Estradiol Derivatives
Available Isotopic Variants
Several isotopically labeled variants of estradiol are commercially available, each with specific applications in analytical chemistry and research. These include deuterated analogues (containing deuterium atoms) and other carbon-13 labeled variants with different labeling patterns.
Table 4: Comparison of 17beta-Estradiol-2,3,4-13C3 with Other Isotopically Labeled Estradiol Derivatives
Selection Criteria for Analytical Applications
The choice between 17beta-Estradiol-2,3,4-13C3 and other isotopically labeled variants depends on several factors, including:
-
Intended analytical application: Method development, routine analysis, or metabolic research
-
Mass spectrometric technique: Triple quadrupole, high-resolution MS, or GC-MS
-
Expected isotope effects: Carbon-13 typically exhibits minimal isotope effects compared to deuterium
-
Stability considerations: Carbon-13 labeled compounds are generally more stable than deuterated compounds in certain enzymatic systems
-
Cost and availability: Different isotopic variants have varying production complexities and costs
Current Research and Future Directions
Method Development Advances
Ongoing research continues to refine analytical methods using 17beta-Estradiol-2,3,4-13C3, with particular focus on improving sensitivity, reducing sample volume requirements, and streamlining sample preparation. Recent advances include the development of novel extraction techniques, miniaturized analytical systems, and high-throughput methods for population studies.
Expanding Applications
The utility of 17beta-Estradiol-2,3,4-13C3 extends beyond traditional analytical applications. Emerging research areas include:
-
Single-cell metabolomics: Tracking estradiol metabolism at the cellular level
-
Environmental fingerprinting: Using isotope ratios to identify sources of environmental estrogens
-
Personalized medicine: Optimizing hormone replacement therapy based on individual metabolic profiles
-
Developmental biology: Understanding the role of estradiol in critical developmental processes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume